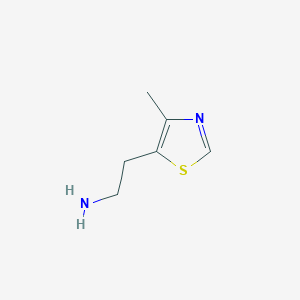

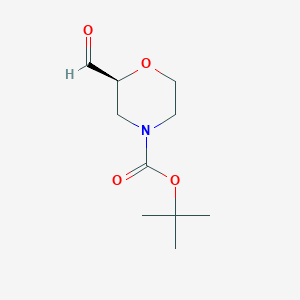

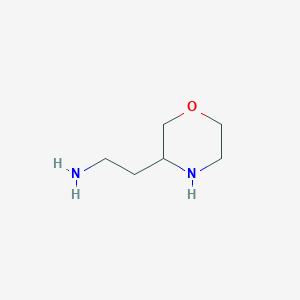

2-(Morpholin-3-yl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

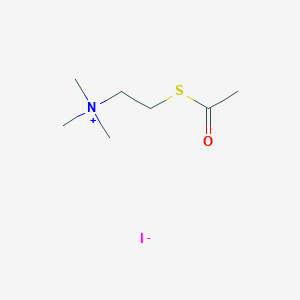

2-(Morpholin-3-yl)ethan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Hirshfeld Analysis

2-(Morpholin-3-yl)ethan-1-amine and its derivatives have been studied for their structural characteristics through X-ray crystallography and Hirshfeld surface analysis. The gem-aminals based on morpholine moieties exhibit unique packing patterns driven by weak interactions, which are crucial for understanding molecular assembly and designing materials with desired properties (Al-Majid et al., 2020).

Synthesis and Characterization of Schiff-base Complexes

Research on morpholine-based Schiff-base complexes has revealed their potential anticancer activities. The synthesis and characterization of these complexes, including their interactions with various metal ions, have been explored to understand their mechanism of action against cancer cell lines, highlighting the role of the morpholine moiety in modulating biological activity (Rezaeivala et al., 2020).

Microwave-Assisted Synthesis

The efficiency of microwave-assisted synthesis involving morpholine derivatives has been demonstrated, offering an environmentally friendly and time-saving approach to creating novel compounds. This method highlights the versatility of this compound in facilitating quick and efficient chemical reactions (Aljohani et al., 2019).

Protective Groups in Synthesis

Utilizing sulfinamides as protective groups, 1,2-amino alcohols have been successfully converted into morpholines, demonstrating a method for synthesizing antidepressant drugs. This showcases the chemical utility of morpholine derivatives in pharmaceutical synthesis (Fritz et al., 2011).

Corrosion Inhibition

Tertiary amines synthesized from this compound have shown significant inhibition on carbon steel corrosion, revealing the potential of these compounds in protecting against metal degradation. This application underscores the industrial relevance of morpholine derivatives (Gao et al., 2007).

Synthesis of Silatranes

The synthesis of novel silatranes with morpholine functionalities has been explored, leading to compounds with potential applications in material science and organometallic chemistry. This research highlights the versatility of morpholine derivatives in creating complex molecular architectures (Puri et al., 2011).

QSAR Analysis of Antioxidants

A quantitative structure-activity relationship (QSAR) analysis of morpholine derivatives has identified key molecular descriptors influencing antioxidant activity. This study provides insights into the design of new antioxidants based on morpholine scaffolding (Drapak et al., 2019).

Synthesis via Copper-promoted Oxyamination

Research on the copper(II) 2-ethylhexanoate-promoted synthesis of morpholines through oxyamination demonstrates a novel approach to constructing these important heterocycles. This method offers a valuable tool for medicinal chemistry, given the prevalence of morpholine rings in pharmaceuticals (Sequeira & Chemler, 2012).

Eigenschaften

IUPAC Name |

2-morpholin-3-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-2-1-6-5-9-4-3-8-6/h6,8H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYQUIIFLIBKFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560097 |

Source

|

| Record name | 2-(Morpholin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171351-20-5 |

Source

|

| Record name | 2-(Morpholin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.